molecular formula C22H18N6O2S B2898613 N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-82-1

N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2898613
CAS No.: 894030-82-1
M. Wt: 430.49
InChI Key: BYQVKUHHYRXARG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H18N6O2S and its molecular weight is 430.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.

Mode of Action

It is known that the compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . Compounds in this class are known to interact with their targets in various ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in cell growth and division, inflammation, and other cellular processes.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the likely pharmacokinetic properties of this compound.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound has multiple effects at the molecular and cellular level. These could include changes in cell growth and division, inflammation, and other cellular processes.

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This class has garnered significant attention due to its diverse biological activities, particularly in anticancer and antimicrobial domains. The structural features of this compound suggest potential interactions with various biological targets.

Chemical Structure

The compound can be represented as follows:

N1 2 cyanophenyl N2 2 2 p tolyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide\text{N1 2 cyanophenyl N2 2 2 p tolyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide}

Biological Activity Overview

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit a wide range of biological activities. Notably, studies have shown that these compounds possess anticancer , antimicrobial , and antifungal properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For example:

  • In vitro studies have demonstrated that 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones exhibit potent activity against various human cancer cell lines including renal cancer and melanoma. These compounds were found to be more effective than their respective amides .
  • Structure-activity relationship (SAR) studies indicate that modifications in the thiazole and triazole rings can enhance cytotoxicity against specific cancer types .

Antimicrobial and Antifungal Properties

The compound's structure suggests potential efficacy against microbial pathogens:

  • Antifungal activity has been documented for 1,2,4-triazole derivatives. These compounds are known to inhibit fungal growth through various mechanisms including enzyme inhibition and disruption of cell wall synthesis .
  • Broad-spectrum antimicrobial effects have also been noted in related compounds. The presence of the thiazole and triazole rings contributes to their ability to interact with microbial enzymes .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds:

  • Preliminary studies indicate low toxicity for some 1,2,4-triazole derivatives at doses up to 40 mg/kg in animal models . This suggests a favorable therapeutic index for further development.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AnticancerRenal Cancer5.0
Melanoma7.5
AntifungalCandida albicans10.0
Aspergillus niger12.0
ToxicityGuinea PigNo observed toxicity at 40 mg/kg

Case Studies

Several case studies illustrate the therapeutic potential of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiazolo derivatives against a panel of 60 human cancer cell lines. The results indicated significant cytotoxic effects particularly in breast and colon cancer cells .
  • Evaluation of Antifungal Activity : In another study focusing on antifungal properties, various thiazolo derivatives were tested against common fungal pathogens. The results showed promising activity comparable to established antifungal agents like fluconazole .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S/c1-14-6-8-15(9-7-14)19-26-22-28(27-19)17(13-31-22)10-11-24-20(29)21(30)25-18-5-3-2-4-16(18)12-23/h2-9,13H,10-11H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQVKUHHYRXARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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